![molecular formula C21H31N7O B5523573 N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)
N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H31N7O and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.25900864 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial Activity : A study by Phillips et al. (2009) demonstrated the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones and their testing for antibacterial activity against a range of Gram-positive and Gram-negative clinical isolates. The compounds exhibited varying degrees of antibacterial effectiveness, highlighting the triazole component's role in combating bacterial infections Phillips, O., Udo, E. E., Abdel‐Hamid, M., & Varghese, Reny (2009).
Antifungal and Antiviral Properties : The synthesis of derivatives of 1,2,3-triazole and their evaluation as potential antimicrobial agents was reported by Jadhav et al. (2017). These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting their use in developing new antimicrobial agents Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D. (2017).
Chemical Properties and Stability : Al-Ghulikah et al. (2021) explored the reactivity properties and adsorption behavior of a triazole derivative through DFT and MD simulation studies. Their research provides insights into the molecule's stability and interactions with water molecules, which is critical for pharmaceutical applications Al-Ghulikah, H., Al-Mutairi, A. A., Hassan, H. M., Emam, A. A., Mary, Y., Armaković, S., & Armaković, S. (2021).
Cancer Research : Demirci and Demirbas (2019) focused on synthesizing novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine to determine anticancer activity against prostate cancer cells. Their study underscores the compound's potential as a framework for developing cancer therapeutics Demirci, S., & Demirbas, N. (2019).
Solubility and Partitioning : Volkova, Levshin, and Perlovich (2020) synthesized a novel antifungal compound from the 1,2,4-triazole class and analyzed its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research is vital for understanding the compound's pharmacokinetic properties and its potential application in antifungal therapies Volkova, T., Levshin, I., & Perlovich, G. (2020).
Propiedades
IUPAC Name |
N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-25(15-18-7-10-27(16-18)19-5-3-2-4-6-19)21(29)20-17-28(24-23-20)14-13-26-11-8-22-9-12-26/h2-6,17-18,22H,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOINTGHUQVWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CCN4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)
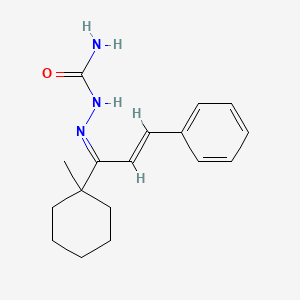
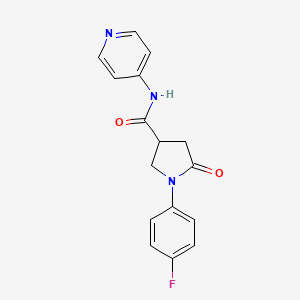
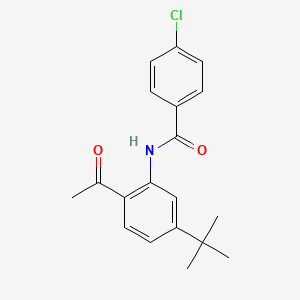
![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)
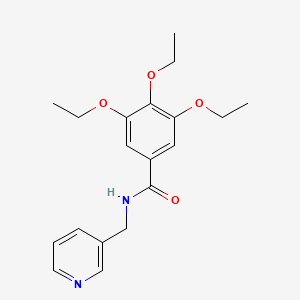
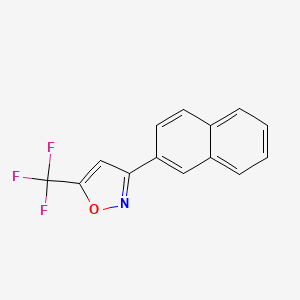
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

